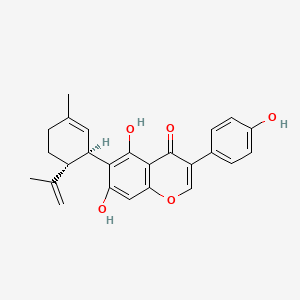
Isoficusin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoficusin A is a natural product derived from the seeds of Psoralea corylifolia Linn . It belongs to the class of flavonoids and has the molecular formula C({25})H({24})O(_{5}) with a molecular weight of 404.46 g/mol . This compound is primarily used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoficusin A can be synthesized through a series of chemical reactions involving the extraction of raw materials from Psoralea corylifolia seeds . The process includes pulverizing the seeds, immersion extraction in chloroform, vacuumizing, and recovering the solvent to obtain the extract . The extract is then subjected to silica gel chromatography, gradient elution with petroleum ether-ethyl acetate solution, vacuum distillation, and crystallization .
Industrial Production Methods: The industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The seeds are processed in bulk, and the extraction is carried out using industrial-grade solvents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Isoficusin A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Isoficusin A has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isoficusin A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . This compound can inhibit the activity of certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Uniqueness: this compound stands out due to its unique chemical structure, which imparts distinct biological activities and potential therapeutic applications . Its specific interactions with molecular targets differentiate it from other similar compounds .
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5/c1-13(2)17-9-4-14(3)10-18(17)22-20(27)11-21-23(25(22)29)24(28)19(12-30-21)15-5-7-16(26)8-6-15/h5-8,10-12,17-18,26-27,29H,1,4,9H2,2-3H3/t17-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDENUVXFZOTRIJ-ZWKOTPCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














